molecular formula C16H17NO4S B12561222 1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione CAS No. 144335-61-5

1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B12561222
CAS No.: 144335-61-5
M. Wt: 319.4 g/mol
InChI Key: LFHWFWUOYDVHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione is a complex organic compound characterized by a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.

    Introduction of the Ethenylphenyl Group: This step involves the alkylation of the pyrrolidine-2,5-dione core with 4-ethenylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The final step includes the thiolation of the intermediate product with a suitable thiol reagent, such as thiourea, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the sulfanyl group, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione
  • 1-[(4-Methylphenyl)thio]pyrrolidine-2,5-dione
  • 1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione

Uniqueness

1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione is unique due to the presence of the ethenylphenyl group, which imparts distinct chemical properties and reactivity

Properties

CAS No.

144335-61-5

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(4-ethenylphenyl)methylsulfanyl]propanoate

InChI

InChI=1S/C16H17NO4S/c1-2-12-3-5-13(6-4-12)11-22-10-9-16(20)21-17-14(18)7-8-15(17)19/h2-6H,1,7-11H2

InChI Key

LFHWFWUOYDVHTR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CSCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.